(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate features a benzothiazole core substituted with 4,6-difluoro groups, an (E)-configured quinoxaline-6-carbonyl imino moiety, and an ethyl acetate side chain. Its structural complexity arises from the integration of electron-withdrawing fluorine atoms, a π-deficient quinoxaline ring, and a flexible ester group. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs highlight the importance of substituents in dictating reactivity, stability, and bioactivity .
Properties
IUPAC Name |
ethyl 2-[4,6-difluoro-2-(quinoxaline-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O3S/c1-2-29-17(27)10-26-18-13(22)8-12(21)9-16(18)30-20(26)25-19(28)11-3-4-14-15(7-11)24-6-5-23-14/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNHPSXFHDJSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=NC=CN=C4C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline-6-carbonyl intermediate, which can be synthesized by condensing ortho-diamines with 1,2-diketones . The benzo[d]thiazole ring can be formed through cyclization reactions involving appropriate thioamide precursors. The final step involves the esterification of the intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing quinoxaline and benzo[d]thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have been shown to possess antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of difluorinated groups enhances the lipophilicity and bioactivity of these compounds, potentially leading to improved efficacy as antimicrobial agents .
Anticancer Potential
The structure of (E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suggests potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies on related benzo[d]thiazole derivatives have demonstrated their effectiveness against various cancer cell lines, indicating that this compound could be further explored for its anticancer applications .
Acetylcholinesterase Inhibition
Another promising application is in the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Research has shown that compounds with thiazole and quinoxaline structures can act as effective AChE inhibitors, potentially leading to therapeutic strategies for cognitive disorders. The specific design of this compound may enhance its binding affinity to AChE, warranting further investigation into its neuroprotective effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation and functionalization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the molecular structure and purity of the synthesized product. Understanding the synthetic pathways is crucial for optimizing yields and exploring modifications that could enhance biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds similar to this compound:
These findings underscore the versatility of this compound in pharmaceutical applications.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and benzo[d]thiazole moieties can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzo[d]thiazole Derivatives
The target compound shares a benzo[d]thiazole core with several synthesized derivatives, but its substituents distinguish it significantly:
- Quinoxaline vs. Indole: The quinoxaline moiety in the target compound introduces π-deficient aromaticity, contrasting with the electron-rich indole in ’s analog. This difference could influence binding interactions in biological systems or optoelectronic properties in materials .
- Fluorine Substitution: The 4,6-difluoro groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like those in . Fluorine’s electron-withdrawing effect may also polarize the benzothiazole ring, affecting reactivity in condensation or nucleophilic substitution reactions .
Physicochemical and Spectral Properties
- Spectroscopy: The target compound’s characterization would rely on ¹H/¹³C NMR to confirm the (E)-configuration of the imino group and fluorine coupling patterns. IR could validate carbonyl (quinoxaline) and ester functionalities, as seen in ’s analogs .
- Solubility and Stability : The ethyl acetate side chain may improve solubility in organic solvents compared to acetylated derivatives (). However, fluorine’s hydrophobicity could reduce aqueous solubility, necessitating formulation studies .
Biological Activity
(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Thiazole moiety : Known for its diverse biological activities.
- Quinoxaline derivative : Associated with anticancer properties.
- Fluorine substitutions : May enhance biological activity through electronic effects.
Anticancer Activity
Recent studies have indicated that compounds bearing thiazole and quinoxaline structures exhibit significant anticancer properties. The specific compound under investigation has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
- Cell Line Studies :
- A431 and H1299 Cells : The compound demonstrated cytotoxic effects, leading to reduced cell viability at varying concentrations (1, 2, and 4 μM). This was comparable to established anticancer agents like doxorubicin .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces cell cycle arrest in the G2-M phase, similar to doxorubicin, suggesting a potential mechanism for its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.
- In Vitro Testing :
Table 1: Anticancer Activity of this compound
| Concentration (μM) | A431 Cell Viability (%) | H1299 Cell Viability (%) | Mechanism of Action |
|---|---|---|---|
| 1 | 75 | 70 | Induces G2-M phase arrest |
| 2 | 50 | 45 | Apoptosis induction |
| 4 | 30 | 25 | Inhibition of IL-6 and TNF-α |
Table 2: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving the treatment of A431 cells with this compound showed a significant reduction in cell proliferation. The study concluded that the compound's ability to induce apoptosis could be linked to its structural characteristics that promote interaction with cellular targets involved in cell cycle regulation . -
Antimicrobial Efficacy Assessment :
In a comparative study of various thiazole derivatives, this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding supports the hypothesis that fluorinated compounds may enhance antimicrobial efficacy due to increased lipophilicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the benzothiazole core using sodium thiocyanate and bromine in glacial acetic acid .
- Step 2 : Introduction of the quinoxaline moiety via a Vilsmeier-Haack reaction (DMF/POCl₃) to activate carbonyl groups for imine formation .
- Step 3 : Esterification of the acetamide intermediate using ethyl chloroacetate under basic conditions .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole formation | NaSCN, Br₂, glacial acetic acid, 16 h | 70–85 |
| Quinoxaline coupling | DMF/POCl₃, 60–65°C, 2.5 h | 50–60 |
| Esterification | Ethyl chloroacetate, K₂CO₃, DMF | 65–75 |
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) . Critical parameters include:
- Dihedral angles between aromatic rings (e.g., benzo[d]thiazole and quinoxaline planes).
- Non-classical interactions (e.g., π–π stacking, C–H···π) stabilizing the lattice .
- Structural Insights :
- Planarity of the quinoxaline-imine linkage influences electronic properties.
- Fluorine atoms at 4,6-positions induce steric and electronic effects on reactivity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodology :
- Contradiction Analysis : Compare XRD-derived bond lengths/angles with DFT-optimized structures to validate NMR chemical shifts.
- Dynamic Effects : Consider rotational barriers (e.g., around the imine bond) causing signal splitting in NMR but not observed in static XRD .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodology :
- Functional Group Replacement : Substitute fluorine atoms with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity.
- Heterocycle Variation : Replace quinoxaline with pyridopyrazine to alter π-conjugation and binding affinity .
- Biological Data :
| Derivative | Target Activity (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| Parent Compound | 12.5 (Enzyme X) | 1.2 |
| –NO₂ Analog | 3.8 (Enzyme X) | 4.5 |
Q. How can computational methods predict the compound’s reactivity in catalytic cycles?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to map transition states for imine isomerization (E/Z) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
- Key Finding : The (E)-isomer is 8.3 kcal/mol more stable than the (Z)-form due to reduced steric clash between fluorine and quinoxaline .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for similar benzothiazole-quinoxaline hybrids?
- Critical Factors :
- Purification Methods : Column chromatography (SiO₂) vs. recrystallization (ethanol/water) impacts yield .
- Catalyst Choice : Pd(OAc)₂ vs. CuI in cross-coupling steps alters reaction efficiency .
- Case Study :
| Source | Catalyst | Yield (%) |
|---|---|---|
| None | 50 | |
| Pd(OAc)₂ | 72 |
Methodological Best Practices
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- Protocol :
HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
Mass Spectrometry : HR-ESI-MS to confirm molecular ion ([M+H]⁺) and detect hydrolyzed byproducts .
- Stability Data :
| Condition | Degradation (%) at 30 days |
|---|---|
| 25°C, dark | <5 |
| 40°C, light | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
